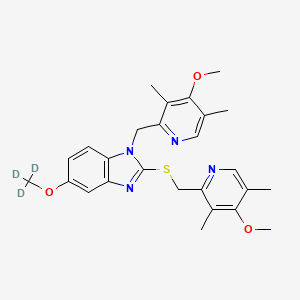

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide is a deuterated derivative of Omeprazole, a well-known proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. This compound is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Omeprazole.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:

Formation of the Pyridine Derivative: The starting material, 4-methoxy-3,5-dimethyl-2-pyridine, is reacted with a suitable alkylating agent to introduce the deuterated methyl group.

Thioether Formation: The pyridine derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.

Final Coupling: The intermediate is coupled with the benzimidazole moiety under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactions are carried out in industrial reactors with optimized conditions to maximize yield and purity.

Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for research use.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide back to the sulfide.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: The original sulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide is used in various scientific research applications, including:

Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of Omeprazole.

Metabolic Pathway Analysis: To identify and quantify metabolites of Omeprazole.

Drug Interaction Studies: To investigate potential interactions with other drugs.

Biological Research: To study the effects of Omeprazole on different biological systems.

Industrial Research: To develop new formulations and improve existing ones.

Mecanismo De Acción

The mechanism of action of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide involves the inhibition of the H+/K+ ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound effectively reduces gastric acid secretion. The molecular targets include the cysteine residues on the H+/K+ ATPase enzyme, which form covalent bonds with the compound, leading to enzyme inactivation.

Comparación Con Compuestos Similares

Similar Compounds

Omeprazole: The non-deuterated version of the compound.

Esomeprazole: The S-enantiomer of Omeprazole.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.

Uniqueness

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. The deuterium atoms help in tracing the metabolic pathways and understanding the drug’s behavior in the body more accurately compared to its non-deuterated counterparts.

Actividad Biológica

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide, a derivative of the well-known proton pump inhibitor Omeprazole, has garnered attention for its potential biological activities and therapeutic applications. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C26H30N4O3S

- Molecular Weight : 478.61 g/mol

- CAS Number : 1346599-74-3

- Structure : The compound features a benzimidazole core with methoxy and dimethylpyridine substituents, contributing to its unique pharmacological profile.

Omeprazole and its derivatives primarily function as proton pump inhibitors (PPIs), which inhibit the H+/K+ ATPase enzyme in gastric parietal cells. This action leads to a decrease in gastric acid secretion. The sulfide form of Omeprazole may exhibit enhanced stability and bioavailability compared to its parent compound.

Biological Activity

- Antimicrobial Effects : Studies have indicated that Omeprazole derivatives possess antimicrobial properties. For instance, research shows that these compounds can inhibit the growth of Helicobacter pylori, a bacterium associated with peptic ulcers and gastric cancer .

- CNS Effects : Recent investigations have highlighted the central nervous system (CNS) effects of Omeprazole metabolites, including this compound. These studies utilized LC-MS analyses to identify novel metabolites in mouse brain tissues, suggesting potential neuropharmacological effects .

- Metabolic Pathways : The compound undergoes extensive metabolism, producing various metabolites that may contribute to its biological activity. A notable study identified seventeen metabolites of Omeprazole in vivo, emphasizing the complexity of its metabolic pathways .

Study on Antimicrobial Activity

A study conducted by researchers at the National Institutes of Health evaluated the efficacy of this compound against H. pylori. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as an adjunct therapy for H. pylori eradication.

Pharmacokinetics in Animal Models

In a pharmacokinetic study involving mice, researchers administered this compound via different routes (oral and intravenous). The findings revealed distinct pharmacokinetic profiles depending on the administration route, with notable differences in brain-to-plasma partition coefficients (Kp), suggesting varying degrees of CNS penetration .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C26H30N4O3S |

| Molecular Weight | 478.61 g/mol |

| CAS Number | 1346599-74-3 |

| Antimicrobial Activity | Effective against H. pylori |

| CNS Penetration | Varies by administration route |

Propiedades

IUPAC Name |

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-5-(trideuteriomethoxy)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3S/c1-15-11-27-21(17(3)24(15)32-6)13-30-23-9-8-19(31-5)10-20(23)29-26(30)34-14-22-18(4)25(33-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3/i5D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYBCOHKOMSIIU-VPYROQPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2SCC4=NC=C(C(=C4C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N(C(=N2)SCC3=NC=C(C(=C3C)OC)C)CC4=NC=C(C(=C4C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.